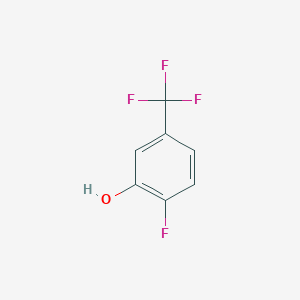

2-Fluoro-5-(trifluoromethyl)phenol

Beschreibung

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The deliberate incorporation of fluorine into organic molecules, a field known as organofluorine chemistry, has become a cornerstone of modern chemical and life sciences. numberanalytics.comwikipedia.org The unique properties of the fluorine atom, such as its small size and the highest electronegativity of all elements, allow it to profoundly alter the electronic and physical characteristics of a parent molecule without significantly increasing its size. numberanalytics.comsoci.org The carbon-fluorine bond is one of the strongest in organic chemistry, which often leads to enhanced metabolic and thermal stability in the resulting compounds. mdpi.comworktribe.com

This strategic modification has led to widespread applications across numerous disciplines. In medicine, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, including top-selling drugs. wikipedia.orgsoci.org The introduction of fluorine can improve a drug candidate's metabolic stability, membrane permeability, lipophilicity, and binding affinity to its target. mdpi.comresearchgate.net Similarly, the agrochemical industry heavily relies on fluorinated compounds, with about 35% of its products containing fluorine to create more potent and stable herbicides and pesticides. soci.org Beyond life sciences, organofluorine compounds are integral to materials science, leading to the development of specialty polymers like polytetrafluoroethylene (PTFE) and coatings with high chemical and thermal resistance. chemimpex.comworktribe.com They also find use in energy storage technologies, such as in fluorinated electrolytes for lithium-ion batteries, and as essential reagents and solvents in chemical synthesis. numberanalytics.comwikipedia.org

Role of the Trifluoromethyl Moiety in Modulating Molecular Properties and Reactivity

The trifluoromethyl (-CF3) group is a particularly powerful and widely used functional group in the design of modern chemicals. mdpi.combohrium.comwikipedia.org Its presence on an organic scaffold can dramatically influence a molecule's properties in several key ways. The -CF3 group is strongly electron-withdrawing, a property that can significantly alter the acidity or basicity of nearby functional groups. wikipedia.org For instance, trifluoromethyl-substituted compounds like trifluoroacetic acid are notably strong acids. wikipedia.org

In medicinal chemistry and agrochemical design, the trifluoromethyl group is frequently employed to enhance a compound's efficacy and pharmacokinetic profile. bohrium.com Key benefits of incorporating a -CF3 moiety include:

Increased Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.comnih.gov

Metabolic Stability : The carbon-fluorine bonds in the -CF3 group are exceptionally strong, making the group highly resistant to metabolic oxidation. mdpi.com This often serves to protect an adjacent part of the molecule from metabolic breakdown, increasing the compound's biological half-life. wikipedia.org

Enhanced Binding Affinity : The electronic properties and steric bulk of the trifluoromethyl group can lead to stronger and more selective binding interactions with biological targets like enzymes. mdpi.comresearchgate.net

The introduction of this group is a well-established strategy for optimizing the characteristics of biologically active compounds, making it a privileged component in the development of new drugs and agrochemicals. bohrium.comnih.gov

Overview of Research Trajectories for 2-Fluoro-5-(trifluoromethyl)phenol

This compound is primarily utilized as a key intermediate and building block in various fields of chemical synthesis, owing to the unique properties conferred by its fluorine and trifluoromethyl substituents. chemimpex.comchemicalbook.com Research involving this compound is directed along several distinct trajectories:

Pharmaceutical Development : The compound serves as an important precursor in the synthesis of more complex pharmaceutical agents. chemimpex.com It is particularly noted for its role in the development of novel antiviral and anti-inflammatory drugs. chemimpex.com Its structure is leveraged to design molecules with potentially enhanced metabolic stability and improved pharmacokinetic profiles. pubcompare.ai

Agricultural Chemicals : In the agrochemical sector, this compound is used in the formulation of effective herbicides and fungicides. chemimpex.com The fluorinated moieties are crucial for the biocidal activity and stability of the final products designed for crop protection. chemimpex.com

Material Science : Research in material science employs this compound for the production of advanced specialty polymers and coatings. chemimpex.com The incorporation of this fluorinated phenol (B47542) can lead to materials with enhanced thermal stability and greater chemical resistance compared to non-fluorinated analogues. chemimpex.com

Advanced Chemical Synthesis : As a versatile fluorinated building block, it is used in complex organic transformations. chemimpex.compubcompare.ai Researchers utilize its reactivity in reactions such as electrophilic aromatic substitutions to create novel compounds with potentially improved efficacy for various applications. chemimpex.com

Analytical and Fluorine Chemistry Research : The compound also functions as a reagent in certain analytical methods and is a subject of study in the broader field of fluorinated compounds, contributing to a deeper understanding of their chemical behavior and potential applications. chemimpex.com

Properties of this compound

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 141483-15-0 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₇H₄F₄O | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 180.10 g/mol | sigmaaldrich.com |

| Appearance | Colorless to red to green clear liquid | chemimpex.comtcichemicals.com |

| Boiling Point | 146 °C | chemimpex.comsigmaaldrich.com |

| Density | 1.45 g/mL | chemimpex.comlabproinc.com |

| Refractive Index (n20/D) | 1.439 - 1.44 | sigmaaldrich.comlabproinc.com |

| Synonym | 4-Fluoro-3-hydroxybenzotrifluoride | chemimpex.comtcichemicals.com |

Compound Index

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOSBFKOUQAIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333842 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141483-15-0 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Trifluoromethyl Phenol and Its Derivatives

Strategies for ortho-Selective Aryl C-H Bond Fluorination

Directing the fluorination to a specific position on an aromatic ring, particularly the ortho position relative to an existing substituent, is a formidable challenge in synthetic chemistry. For phenols, selective ortho-fluorination requires overcoming the inherent reactivity of other positions on the ring and the hydroxyl group itself. Strategies often employ directing groups that position a catalyst in close proximity to the target C-H bond, facilitating a site-selective reaction.

A facile and site-selective C–H bond fluorination of phenols has been developed using a removable 2-pyridyloxy group as an auxiliary. tcichemicals.com This approach demonstrates the power of directing groups in achieving high regioselectivity in the fluorination of complex phenol (B47542) derivatives. tcichemicals.com Similarly, other directing groups, such as the easily accessible oxalyl amide, have been used for the ortho-selective C-H fluorination of benzylamine (B48309) derivatives, showcasing a versatile strategy that could be adapted for phenol-containing structures. sigmaaldrich.com

Palladium-Catalyzed Fluorination Approaches

Palladium catalysis has emerged as a powerful tool for the direct fluorination of aromatic C-H bonds. These methods often involve a palladium catalyst that is directed to the ortho position by a coordinating group on the substrate. The mechanism can proceed through the formation of a high-valent palladium(IV)-fluoride intermediate, which then undergoes reductive elimination to form the C-F bond. uni.lu

The development of an undirected, palladium-catalyzed method for aromatic C-H fluorination using mild electrophilic fluorinating reagents represents a significant advance. numberanalytics.com This reaction operates through a unique catalytic mode where no organometallic intermediate is formed. Instead, a reactive transition-metal-fluoride electrophile is generated in situ, which can fluorinate arenes that are typically unreactive towards mild fluorinating agents. numberanalytics.com For substrates like phenols, removable directing groups can be employed to ensure site-selectivity. For instance, the 2-pyridyloxy group has been successfully used to direct palladium-catalyzed fluorination to the ortho C-H bond of phenols. tcichemicals.comacs.org

The choice of ligand is crucial for an effective palladium-catalyzed fluorination. Sterically hindered ligands can facilitate the challenging C-F reductive elimination step and prevent the aggregation of the active catalyst species. arkat-usa.org

Role of Fluorinating Reagents and Additives in Direct Fluorination

The choice of the fluorine source is critical for the success of direct C-H fluorination reactions. Electrophilic fluorinating reagents are commonly used in palladium-catalyzed processes.

Key Fluorinating Reagents:

Selectfluor® (F-TEDA-BF₄): This is one of the most popular and powerful electrophilic fluorinating agents. It is often used in palladium-catalyzed reactions to deliver the fluorine atom. nih.govpubcompare.ai Its effectiveness is highlighted in the palladium-catalyzed fluorination of arylboronic acids, a reaction that proceeds via a single-electron-transfer pathway involving a Pd(III) intermediate. numberanalytics.com

N-Fluorobenzenesulfonimide (NFSI): NFSI is another effective and relatively low-toxicity electrophilic fluorine source used in modern fluorination reactions. numberanalytics.com It has been successfully employed as the "[F+] source" in the palladium-catalyzed ortho-fluorination of oxalyl amide-protected benzylamines. sigmaaldrich.com

Additives also play a significant role in optimizing these reactions. In many palladium-catalyzed C-H functionalizations, oxidants or other additives are required. For example, silver salts are sometimes used, which can act as both an oxidant and a halide scavenger. nih.govdovepress.com In some systems, the addition of a base or a co-solvent can dramatically influence the reaction's efficiency and selectivity. osti.gov

| Reagent/Additive | Role in Fluorination | Typical Reaction |

| Selectfluor® | Electrophilic fluorine source | Pd-catalyzed C-H fluorination |

| NFSI | Electrophilic fluorine source | Pd-catalyzed ortho-fluorination |

| Silver Salts (e.g., AgF) | Fluoride (B91410) source and/or oxidant | Copper- or Silver-mediated fluorination |

| Palladium Acetate | Catalyst precursor | C-H activation/fluorination |

| Directing Groups | Ensure site-selectivity (ortho) | Pd-catalyzed C-H functionalization |

Phenol Synthesis via Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for synthesizing substituted aromatic compounds, including phenols. This reaction is particularly effective on electron-deficient aromatic rings, where a nucleophile replaces a leaving group (often a halide). The presence of strong electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. core.ac.uklibretexts.org

The SNAr mechanism proceeds in two steps:

Addition: The nucleophile (e.g., a hydroxide (B78521) source to form a phenol) attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). core.ac.uklibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For the synthesis of 2-fluoro-5-(trifluoromethyl)phenol, an SNAr reaction could be envisioned starting from a precursor like 1,2-difluoro-4-(trifluoromethyl)benzene. A hydroxide source would act as the nucleophile, displacing one of the fluorine atoms. The trifluoromethyl group at the para-position to the incoming nucleophile strongly activates the ring for this type of substitution. SNAr reactions on polyfluoroarenes are a well-established method for creating C-O bonds. nih.gov A challenge in SNAr fluorination is the high sensitivity of the reaction to water, which can reduce the nucleophilicity of the fluoride source and act as a competing nucleophile, leading to phenol byproducts. nih.gov Recent strategies using tetramethylammonium (B1211777) fluoride alcohol adducts (Me₄NF•ROH) as fluoride sources aim to overcome this limitation. nih.gov

Multi-Step Synthesis Strategies for Complex Fluorinated Phenols

The synthesis of complex molecules containing the this compound scaffold often requires multi-step sequences. These strategies build upon the core structure, introducing additional functional groups and ring systems to create derivatives with specific biological or material properties.

An example of such a strategy is the synthesis of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which are investigated for their anticancer activity. nih.gov The synthesis starts not from the phenol itself but from precursors that build the complex heterocyclic system.

A general synthetic pathway could involve:

Initial Ring Formation: A one-pot reaction using 2-cyanoacetamide, sulfur, and an appropriate isothiocyanate to form a substituted 4-amino-2-thioxo-1,3-thiazole-5-carboxamide. nih.gov

Pyrimidine (B1678525) Ring Annulation: The thiazole (B1198619) intermediate is then reacted with trifluoroacetic anhydride. This step introduces the trifluoromethyl group and closes the pyrimidine ring to form the desired 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine core. nih.gov

Further Functionalization: The core structure can then be further modified. For instance, the 7-oxo group can be converted to a 7-chloro group, which can then be displaced by various amines to generate a library of 7-amino derivatives. nih.gov

This multi-step approach demonstrates how the trifluoromethyl group is incorporated early in the synthesis, followed by the construction and modification of a complex heterocyclic system, leading to potential therapeutic agents. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

The growing emphasis on sustainability has spurred the development of greener synthetic methods for organofluorine compounds. benthamdirect.comtandfonline.com These approaches aim to reduce environmental impact by using less hazardous materials, minimizing waste, and improving energy efficiency. dovepress.com

Key green chemistry strategies applicable to fluorinated phenol synthesis include:

Use of Safer Solvents: Traditional organic solvents are often replaced with more environmentally benign alternatives. Water is a highly desirable green solvent, and methods using aqueous media, such as two-phase systems with fluoroalcohols like hexafluoroisopropanol (HFIP), have been developed for reactions like Friedel-Crafts. rsc.org

Development of Greener Reagents: There is a focus on replacing hazardous fluorinating agents with safer, non-toxic, and potentially recyclable alternatives. numberanalytics.com While powerful, reagents like elemental fluorine are highly toxic and corrosive. dovepress.com The development and use of reagents like NFSI and Selectfluor represent a move towards safer handling. numberanalytics.com

Catalysis: Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The use of organocatalysts, photocatalysts, and transition metal catalysts allows for high efficiency under milder conditions. benthamdirect.com For example, organocatalyzed SNAr reactions can proceed rapidly at room temperature with low catalyst loadings. acs.org

Energy Efficiency: Electrochemical and photochemical fluorination methods are emerging as energy-efficient alternatives. numberanalytics.comnumberanalytics.com Electrochemical fluorination, first developed as the Simons process, avoids the need for many reagents, while photochemical methods can often proceed at ambient temperature using light as the energy source. numberanalytics.comdovepress.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and cost-effective, aligning with the modern demands of chemical manufacturing. numberanalytics.com

Elucidation of Reaction Mechanisms and Reactive Pathways of 2 Fluoro 5 Trifluoromethyl Phenol

Protolytic Defluorination in Strong Acidic Media

Under strongly acidic conditions, the reaction pathways for trifluoromethylarenes differ significantly from hydrolytic routes. Instead of nucleophilic attack facilitated by deprotonation, the reactions are characterized by the formation of electrophilic species.

In the presence of strong Brønsted or Lewis acids, Friedel-Crafts-type reactions can occur. softbeam.net These reactions proceed through highly reactive electrophilic intermediates, such as carbocations or acylium cations. wikipedia.org For trifluoromethyl-substituted compounds, strong acid can promote reactions at the trifluoromethyl group itself. For instance, the reaction of trifluoroacetic acid with a reducing agent like sodium borohydride (B1222165) is thought to produce trifluoroacetaldehyde (B10831) or an equivalent electrophilic species, which can then participate in condensation reactions. softbeam.net This indicates that the -CF₃ group, under the right acidic conditions, can be a source for generating electrophiles that can subsequently react with aromatic rings.

Friedel-Crafts reactions involve the electrophilic substitution on an aromatic ring. wikipedia.org Phenols are considered activated aromatic compounds for such reactions. nih.gov Therefore, 2-Fluoro-5-(trifluoromethyl)phenol, possessing an activated aromatic ring due to the hydroxyl group, could serve as a substrate in Friedel-Crafts alkylations or acylations. nih.govbuchler-gmbh.com

The reaction involves an electrophile attacking the electron-rich aromatic ring. Such reactions are typically catalyzed by strong Lewis acids like aluminum chloride or strong Brønsted acids. softbeam.netwikipedia.org The presence of the deactivating trifluoromethyl group and the activating hydroxyl group on the same ring presents a complex case for regioselectivity. However, the powerful activating and ortho-, para-directing effect of the hydroxyl group would likely dominate, directing the electrophilic attack. Metal-free Friedel-Crafts reactions mediated by solvents like hexafluoro-2-propanol (HFIP) have also been developed, which can promote the acylation of electron-rich aromatics. researchgate.net

Site-Selective Metalation Reactions of Fluorophenols and Trifluoromethylphenols

Directed ortho-metalation (DoM) is a powerful strategy in organic synthesis that allows for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent, followed by quenching with an electrophile. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium atom, facilitating the deprotonation at the adjacent site. wikipedia.orgbaranlab.org

In the case of substituted phenols, the hydroxyl group itself can act as a directing group. However, its acidity necessitates the use of at least two equivalents of the organolithium base, with the first equivalent deprotonating the hydroxyl group to form a lithium phenoxide. This in-situ formed phenoxide then directs the second equivalent of the base to deprotonate an ortho position. The regioselectivity of this second deprotonation is influenced by the other substituents on the aromatic ring.

For fluorophenols and trifluoromethylphenols, the fluorine and trifluoromethyl groups also exert a significant influence on the site of metalation. Fluorine is recognized as a modest ortho-directing group, capable of promoting C-H metalation at an adjacent position. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the aromatic protons, but it is generally considered a weaker directing group compared to halogens or the hydroxyl group in the context of DoM.

In the specific case of this compound, the potential sites for metalation are the C3, C4, and C6 positions. The directing effects of the substituents would lead to the following regiochemical preferences:

-OH group: Directs metalation to the C6 position.

-F group: Directs metalation to the C3 position.

-CF3 group: Weakly directs metalation to the C4 and C6 positions.

Competition experiments with related substituted phenols have helped to establish a hierarchy of directing group ability. Generally, the order of directing ability is -OCONR₂ > -OMOM > -CONR₂ > -SO₂NR₂ > -OR > -F > -CF₃. The outcome of the metalation of this compound would therefore be highly dependent on the reaction conditions, particularly the base and solvent used. The use of a strong, non-coordinating base might favor deprotonation at the most acidic site, while a coordinating base would be more influenced by the directing groups.

A study on the site-selective metalation of fluorophenols and (trifluoromethyl)phenols demonstrated that the regioselectivity can be controlled by the choice of the metalating agent. vanderbilt.edu For instance, using butyllithium (B86547) often leads to deprotonation at the position adjacent to the oxygen, whereas a superbasic mixture of butyllithium and potassium tert-butoxide can direct the metalation to the position adjacent to the fluorine. vanderbilt.edu

Table 1: Predicted Regioselectivity of Metalation on this compound

| Directing Group | Predicted Site of Metalation | Rationale |

| -OH | C6 | Strong directing group, ortho to the hydroxyl. |

| -F | C3 | Moderate directing group, ortho to the fluorine. |

| -CF₃ | C4, C6 | Weak directing group, ortho to the trifluoromethyl. |

The interplay of these directing effects makes the selective functionalization of this compound a nuanced challenge, requiring careful optimization of reaction conditions to achieve the desired regioselectivity.

Oxidation and Reduction Pathways of this compound Analogues

The oxidation and reduction of phenols are fundamental transformations that can lead to a variety of products. The presence of strong electron-withdrawing groups like fluorine and trifluoromethyl on the aromatic ring significantly influences these pathways.

Oxidation Pathways

Phenols are susceptible to oxidation, often yielding quinones or polymeric materials. libretexts.org The presence of electron-withdrawing substituents, such as the trifluoromethyl group, generally makes the phenol (B47542) more resistant to oxidation by increasing its oxidation potential. However, once oxidation is initiated, these groups can influence the stability and subsequent reactions of the resulting phenoxyl radical.

For analogues of this compound, such as other trifluoromethylphenols, studies have shown that their degradation can be initiated by oxidation. For example, the photolysis of (trifluoromethyl)phenols in the presence of an oxidizing agent like hydrogen peroxide leads to an increased rate of degradation. acs.org The primary oxidation products of simple phenols are often benzoquinones. In the case of this compound, oxidation would likely lead to the formation of a substituted p-benzoquinone, although the exact structure would depend on the reaction conditions and the potential for rearrangement or further reactions.

Electrochemical studies on the oxidation of phenols have revealed that the process can proceed through a concerted proton-electron transfer mechanism, particularly in aqueous media. pnas.org The presence of electron-withdrawing groups affects the pKa of the phenol, which in turn influences the oxidation mechanism. vanderbilt.eduucalgary.ca

Reduction Pathways and Defluorination

The reduction of the aromatic ring of a phenol is a challenging transformation that typically requires harsh conditions, such as high-pressure hydrogenation. A more common and environmentally relevant reactive pathway for compounds like this compound is reductive defluorination.

Studies on the environmental fate of trifluoromethylphenols have shown that they can undergo spontaneous aqueous defluorination, particularly under alkaline conditions. rsc.orgrsc.org This process is initiated by the deprotonation of the phenolic hydroxyl group, forming a phenolate (B1203915). The increased electron density on the ring then facilitates the elimination of a fluoride (B91410) ion from the trifluoromethyl group, often proceeding through a quinone methide-like intermediate. This initial defluorination is often the rate-limiting step, followed by the more rapid loss of the remaining two fluoride ions to ultimately form a carboxylic acid. rsc.orgrsc.org

For this compound, a similar pathway can be envisioned. The presence of the ortho-fluoro substituent would likely influence the rate and potentially the mechanism of this defluorination process. Research on the photolysis of trifluoromethylphenols has also indicated that reducing conditions can contribute to their degradation, suggesting that reductive pathways are viable for these types of compounds. acs.org

Table 2: Potential Oxidation and Reduction Products of this compound Analogues

| Reaction Pathway | Reactant Analogue | Potential Product(s) | Key Findings |

| Oxidation | Trifluoromethylphenols | Substituted benzoquinones, degradation products | Oxidation rate is enhanced by oxidizing agents. acs.org |

| Reduction/Defluorination | Trifluoromethylphenols | Hydroxybenzoic acids, Fluoride ions | Proceeds via a phenolate intermediate; defluorination is a key degradation pathway. rsc.orgrsc.org |

Advanced Spectroscopic and Analytical Techniques for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of specific nuclei. For fluorinated compounds like 2-Fluoro-5-(trifluoromethyl)phenol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for monitoring the progress of chemical reactions and characterizing the final product. In the synthesis of derivatives of this compound, ¹H NMR can track the disappearance of starting material signals and the appearance of product signals. For instance, in a typical reaction, the aromatic protons of this compound will exhibit characteristic shifts and coupling patterns that are altered upon chemical modification. The integration of these signals provides quantitative information about the conversion and yield of the reaction. beilstein-journals.org The hydroxyl proton signal is also a key diagnostic peak, though its chemical shift can be variable and dependent on solvent and concentration.

Interactive Table 1: Representative ¹H NMR Data for a Substituted Phenol (B47542) Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0-7.5 | m | - |

| -CH₂- | 4.5 | t | 7.2 |

| -CH₃ | 1.2 | t | 7.5 |

The use of online or in-situ NMR monitoring allows for real-time analysis of reaction kinetics, providing valuable insights for process optimization. beilstein-journals.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. The carbon attached to the fluorine atom and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for analyzing fluorinated organic compounds. nih.govazom.com It boasts a wide chemical shift range, which minimizes signal overlap and provides high resolution for different fluorine environments. In this compound, two distinct signals are expected: one for the aromatic fluorine and another for the trifluoromethyl group. The chemical shift of the aromatic fluorine is influenced by its position on the benzene (B151609) ring, while the trifluoromethyl group typically appears in a well-defined region of the spectrum. azom.com ¹⁹F NMR is not only crucial for structural confirmation but also for detecting and quantifying fluorine-containing impurities. acs.org

Interactive Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | 6.5 - 8.0 (aromatic), 4.0-6.0 (hydroxyl) | Multiplets, Singlet | Proton environment and coupling |

| ¹³C | 100 - 160 (aromatic), 120-130 (CF₃) | Doublets, Quartets | Carbon skeleton and C-F coupling |

| ¹⁹F | -110 to -140 (Ar-F), -60 to -70 (-CF₃) | Singlet/Multiplet, Singlet | Fluorine environments and purity |

Note: The exact chemical shifts require experimental determination.

Vibrational Spectroscopy Methodologies

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the O-H stretch of the phenolic group, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and the strong C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group. The presence and position of these bands serve as a fingerprint for the compound, confirming its identity and purity. thermofisher.com For instance, the O-H stretching band is typically broad and found in the region of 3200-3600 cm⁻¹. The C-F stretching bands are usually strong and appear in the 1000-1400 cm⁻¹ region.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | 3200-3600 (broad) | Weak or not observed |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-F Stretch (Aromatic) | 1150-1250 | Moderate |

| C-F Stretch (CF₃) | 1100-1350 (multiple bands) | Moderate |

Note: These are general ranges and the exact peak positions need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular weight of 180.10 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 180. sigmaaldrich.comchemicalbook.com The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for phenols include the loss of CO and CHO. For this compound, fragmentation could also involve the loss of F, CF₂, or CF₃ radicals, leading to characteristic daughter ions. Analysis of these fragments helps to piece together the structure of the original molecule and confirm the positions of the substituents. Predicted collision cross section values can also be calculated for different adducts to aid in identification. uni.lu

Interactive Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 180.0193 | Molecular Ion |

| [M+H]⁺ | 181.0271 | Protonated Molecule |

| [M-H]⁻ | 179.0125 | Deprotonated Molecule |

| [M-HF]⁺ | 160.0114 | Loss of Hydrogen Fluoride (B91410) |

| [M-CF₃]⁺ | 111.0243 | Loss of Trifluoromethyl Radical |

Note: These predictions are based on the molecular formula and common fragmentation patterns. Experimental data is required for confirmation.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Trifluoromethyl Phenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular geometry of 2-Fluoro-5-(trifluoromethyl)phenol. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently used to optimize the molecular structure and compute structural parameters like bond lengths and angles. ajchem-a.com For fluorinated organic compounds, these calculations provide a reliable means to obtain a stable molecular geometry in the gas phase. researchgate.net

The electronic properties of the molecule, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined through DFT. nih.gov The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov A lower energy gap generally suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electrophilic and nucleophilic sites on the molecule. ajchem-a.comnih.gov In a typical MEP map, regions of negative potential (often colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.govresearchgate.net For phenolic compounds, the area around the oxygen atom is expected to show a negative potential, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction. nih.gov

Table 1: Representative Predicted Molecular Properties of Fluorinated Phenol (B47542) Derivatives from DFT Calculations

| Property | Typical Predicted Value/Characteristic | Significance |

| Optimized Geometry | Planar aromatic ring with specific bond lengths and angles for C-F, C-O, O-H, and C-CF3. | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | A specific eV value that is characteristic of the molecule's stability. nih.gov | Indicates chemical reactivity and electronic excitability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the phenolic oxygen; positive potential around the hydroxyl hydrogen. nih.gov | Predicts sites for intermolecular interactions and chemical reactions. ajchem-a.com |

| Mulliken Atomic Charges | Distribution of partial charges on each atom in the molecule. ajchem-a.com | Helps in understanding the polarity and electrostatic interactions. |

This table is illustrative and based on findings for structurally related compounds.

Energy Framework Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion)

To comprehend the solid-state behavior and crystal packing of this compound, energy framework analysis and Hirshfeld surface analysis are invaluable computational tools. Hirshfeld surface analysis, in particular, is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps various properties onto the molecular surface, including d_norm, which highlights regions of close intermolecular contact. nih.gov

For fluorinated aromatic compounds, Hirshfeld analysis reveals the nature and contribution of different types of interactions, such as:

Hydrogen Bonding: Strong O-H···O or O-H···F hydrogen bonds are often significant in the crystal packing of phenols. The analysis can also identify weaker C-H···O and C-H···F interactions. nih.govnih.gov

π-Interactions: C-H···π interactions can also play a role in the molecular assembly. nih.gov

The analysis generates a 2D "fingerprint plot" that provides a quantitative summary of the types of intermolecular contacts and their relative contributions to the crystal packing. nih.gov For instance, in a related trifluoromethylphenyl derivative, Hirshfeld analysis showed that C···H/H···C, H···H, and F···H/H···F interactions were the most significant contributors to the crystal packing. nih.gov This type of analysis is crucial for understanding polymorphism and the physicochemical properties of the solid material.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling reaction pathways and analyzing transition states, which is essential for understanding the synthesis of complex molecules like this compound. The formation of the C-CF3 bond, for example, can be investigated using these methods. montclair.edu

Theoretical modeling can be used to:

Hypothesize Reaction Mechanisms: Different potential pathways for a given synthesis can be proposed and evaluated computationally. montclair.edu

Identify Intermediates and Transition States: The structures and energies of transient species along the reaction coordinate can be calculated. This helps in understanding the step-by-step process of the reaction. montclair.edu

Determine Activation Energies: By calculating the energy of the transition states relative to the reactants, the activation energy for each step can be estimated, providing insights into the reaction kinetics and feasibility under different conditions.

For example, the mechanism of copper-catalyzed trifluoromethylation reactions has been studied computationally to elucidate the roles of the catalyst and various reagents in the formation of the C-CF3 bond. montclair.edu Such studies can help in optimizing reaction conditions to improve yields and selectivity in the synthesis of trifluoromethylated compounds.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, especially DFT, have become reliable tools for predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: DFT calculations can accurately predict the ¹⁹F and ¹³C NMR chemical shifts of fluorinated organic molecules. nih.gov Studies on related trifluoromethyl-tagged compounds have shown a good correlation between DFT-predicted chemical shifts and those observed experimentally in different solvent environments. nih.gov This predictive capability is valuable for structural elucidation and for understanding how the electronic environment of the nuclei is influenced by the molecular structure and solvent.

Vibrational Spectroscopy (IR and Raman): The fundamental vibrational frequencies and their intensities for both infrared (IR) and Raman spectra can be calculated using DFT. ajchem-a.com The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. A comparison between the computed and experimental spectra can confirm the molecular structure and provide insights into the vibrational characteristics of the functional groups. ajchem-a.com

Table 2: Computationally Predicted Spectroscopic Data for Related Fluorinated Compounds

| Spectroscopic Data | Computational Method | Predicted Information |

| ¹⁹F NMR Chemical Shifts | DFT (e.g., B3LYP/6-31G(d,p)) nih.gov | Isotropic chemical shifts for fluorine nuclei, sensitive to solvent polarity. nih.gov |

| ¹³C NMR Chemical Shifts | DFT | Chemical shifts for each carbon atom, aiding in structural assignment. |

| FT-IR Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) ajchem-a.com | Wavenumbers and intensities of vibrational modes. |

| Raman Activities | DFT | Wavenumbers and intensities of Raman active modes. |

This table is illustrative and based on findings for structurally related compounds.

Molecular Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking program to place the ligand into the binding site of the protein in multiple conformations and orientations.

Scoring the different poses based on a scoring function that estimates the binding energy. The pose with the lowest energy is generally considered the most likely binding mode.

Studies on structurally similar compounds, such as 2-chloro-5-fluoro phenol, have used molecular docking to investigate their antibacterial potential by predicting their interactions with key bacterial enzymes like tyrosyl-tRNA synthetase and dihydroorotate (B8406146) dehydrogenase. nih.gov The results of such studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein, providing a rationale for the compound's potential biological activity. nih.gov

Applications of 2 Fluoro 5 Trifluoromethyl Phenol in Synthetic Organic Chemistry

Role as a Key Building Block for Fluorinated Aromatic Systems

2-Fluoro-5-(trifluoromethyl)phenol serves as a fundamental building block for the construction of more complex fluorinated aromatic systems. sigmaaldrich.comchemicalbook.com The presence of fluorine-containing groups in organic molecules can significantly alter their physical, chemical, and biological properties. sigmaaldrich.comapolloscientific.co.uk The trifluoromethyl (CF3) group, in particular, is known to enhance thermal stability, lipophilicity, and metabolic stability, while the fluorine atom can influence electronic properties and binding interactions. sigmaaldrich.comchemimpex.com

This compound provides a pre-functionalized aromatic ring that chemists can elaborate upon. The phenolic hydroxyl group and the sites on the aromatic ring are amenable to various chemical transformations, including electrophilic aromatic substitution, allowing for the introduction of other functional groups. chemimpex.com Its utility as a fluorinated building block is leveraged in diverse fields such as medicinal chemistry, agrochemistry, and materials science to create novel molecules with tailored properties. sigmaaldrich.comchemimpex.comossila.com The incorporation of fluorine via such building blocks is a common strategy in the development of new pharmaceuticals and agrochemicals to improve efficacy and performance. apolloscientific.co.ukchemimpex.com

| Property | Description | Source |

| Enhanced Stability | The trifluoromethyl group contributes to increased thermal and metabolic stability in the target molecules. | sigmaaldrich.comchemimpex.com |

| Modulated Lipophilicity | Fluorine substituents increase the lipophilicity of molecules, which can improve their ability to cross biological membranes. | sigmaaldrich.comchemimpex.com |

| Improved Bioactivity | The unique electronic properties imparted by fluorine can lead to more potent and selective interactions with biological targets. | apolloscientific.co.ukchemimpex.com |

| Versatile Synthesis | It acts as a versatile starting material for creating a wide range of fluorinated aromatic compounds. | chemimpex.com |

Intermediate in the Synthesis of Complex Organic Molecules

As a versatile chemical intermediate, this compound is a crucial component in multi-step synthetic pathways leading to complex organic molecules. chemimpex.compubcompare.ai Its structure is often a core fragment in the synthesis of larger, more elaborate compounds, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

In pharmaceutical development, it serves as an intermediate for creating active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory agents. chemimpex.com Researchers have found that its unique molecular structure can significantly enhance the metabolic stability and improve the pharmacokinetic profiles of new drug candidates. pubcompare.ai In the field of agricultural chemicals, it is used in the formulation of potent herbicides and fungicides, where its biocidal properties contribute to enhanced crop protection. chemimpex.com The compound's ability to participate in various chemical reactions makes it an adaptable precursor for constructing the intricate molecular architectures required for these specialized applications. chemimpex.compubcompare.ai

| Application Area | Role of this compound |

| Pharmaceuticals | Intermediate in the synthesis of antiviral and anti-inflammatory agents. chemimpex.com |

| Agrochemicals | Used in the formulation of effective herbicides and fungicides. chemimpex.com |

| Specialty Chemicals | A component in the production of specialty polymers and coatings with improved thermal stability and chemical resistance. chemimpex.com |

Development of Trifluoromethylated Reagents Utilizing Phenolic Scaffolds

The structure of this compound, which combines a reactive phenol (B47542) with a stable trifluoromethylated ring, makes it a valuable scaffold for developing novel trifluoromethylated reagents. pubcompare.ai The phenolic hydroxyl (-OH) group provides a convenient handle for further chemical modification, allowing chemists to attach this fluorinated moiety to other molecules or to build more complex reagent structures upon it.

This approach is particularly valuable in medicinal chemistry for designing novel pharmaceutical intermediates and for conducting complex organic transformations where the introduction of a trifluoromethyl group is desired. pubcompare.ai By leveraging the reactivity of the phenol, new reagents can be synthesized that deliver the 2-fluoro-5-(trifluoromethyl)phenyl group to a target molecule, thereby imparting the beneficial properties associated with fluorination. This strategy is part of a broader toolkit used by chemists to create advanced fluorinated compounds for research and development. sigmaaldrich.compubcompare.ai

Compound Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 141483-15-0 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₄F₄O | sigmaaldrich.comuni.lu |

| Molecular Weight | 180.10 g/mol | sigmaaldrich.com |

| Physical State | Liquid | sigmaaldrich.comtcichemicals.com |

| Boiling Point | 146 °C | sigmaaldrich.comchemicalbook.com |

| Density | 1.436 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.439 | sigmaaldrich.comchemicalbook.com |

Contribution of 2 Fluoro 5 Trifluoromethyl Phenol to Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmacologically Active Compounds

2-Fluoro-5-(trifluoromethyl)phenol serves as a versatile starting material for the synthesis of a diverse range of pharmacologically active compounds. chemimpex.com Its phenolic hydroxyl group provides a reactive handle for various chemical transformations, allowing for the introduction of different pharmacophores and the construction of complex molecular architectures. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring offers unique steric and electronic properties that can be exploited in drug design.

The synthesis of novel compounds often involves leveraging the reactivity of the phenol (B47542) to create ether or ester linkages, or using it as a precursor for more complex heterocyclic structures. For instance, derivatives of this phenol can be incorporated into larger molecules to enhance their biological activity. Research has shown that the trifluoromethyl group, in particular, is a key feature in many successful drugs.

One area of active research is the synthesis of complex heterocyclic compounds where the 2-fluoro-5-(trifluoromethyl)phenyl moiety is a key component. For example, the synthesis of novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been explored, demonstrating the utility of trifluoromethyl-containing precursors in generating compounds with potential anticancer activity. nih.gov While not a direct derivative, the principles of synthesizing such complex molecules often rely on the availability of functionalized building blocks like this compound.

The strategic design of new drugs often involves a process of lead optimization, where an initial active compound is chemically modified to improve its properties. The 2-fluoro-5-(trifluoromethyl)phenyl scaffold is an attractive component in this process due to the predictable effects of its fluorine substituents on metabolic stability and receptor binding affinity.

Influence of Fluorine and Trifluoromethyl Groups on Lipophilicity and Bioavailability

The fluorine atom and the trifluoromethyl group of this compound exert a profound influence on two critical pharmacokinetic parameters: lipophilicity and bioavailability. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes and reach its target. chapman.educhapman.edu Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation.

However, the relationship between lipophilicity and bioavailability is not always linear. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, all of which can reduce bioavailability. Therefore, the strategic placement of fluorine and trifluoromethyl groups, as seen in this compound, allows for a fine-tuning of lipophilicity to achieve an optimal balance for drug-like properties.

Computational studies on fluorinated morphine derivatives have illustrated this principle. The addition of fluorine was shown to increase logP values, indicating higher lipophilicity, which is expected to enhance the ability of these derivatives to cross lipid membranes. chapman.educhapman.edu This principle is directly applicable to derivatives of this compound, where the combined effect of the fluoro and trifluoromethyl groups can be harnessed to optimize the pharmacokinetic profile of a drug candidate.

| Compound | logP |

|---|---|

| Morphine | 0.88 |

| Fluoromorphine β-C1 | 1.91 |

| Fluoromorphine β-C2 | 0.85 |

| Fluoromorphine β-C3 | 2.05 |

Exploration of Antimicrobial and Antifungal Activities of Derivatives

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Phenolic compounds have long been known for their antimicrobial properties, and the introduction of fluorine and trifluoromethyl groups can significantly enhance this activity. chapman.edu Derivatives of this compound are therefore promising candidates for the development of new anti-infective drugs.

Studies on various fluorinated compounds have demonstrated their potential as antimicrobial and antifungal agents. For instance, novel chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been synthesized and evaluated for their activity against pathogenic bacteria and fungi. nih.gov These studies revealed that certain fluorinated chalcones exhibited significant antimicrobial effects. Similarly, research on fluoro and trifluoromethyl-substituted salicylanilides has identified compounds with potent activity against multidrug-resistant Staphylococcus aureus. nih.gov

A study on 5-trifluoromethyl-2-formylphenylboronic acid, a compound with a related structural motif, showed moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger and the bacteria Escherichia coli and Bacillus cereus. nih.govconsensus.app This suggests that the trifluoromethylphenyl moiety can be a key pharmacophore for antimicrobial activity. The mechanism of action for such compounds can vary, but they often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

While direct studies on the antimicrobial and antifungal activities of simple derivatives of this compound are not extensively reported in the available literature, the consistent and potent activity observed in more complex molecules containing this scaffold strongly supports its potential in this therapeutic area. Further research focusing on the synthesis and screening of a library of derivatives of this compound is warranted to fully explore their antimicrobial and antifungal capabilities.

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted Chalcones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Candida albicans, Aspergillus niger | Significant antibacterial and antifungal activity. | nih.gov |

| Trifluoromethyl-substituted Salicylanilides | Multidrug-resistant Staphylococcus aureus | Potent activity against MDR strains. | nih.gov |

| 5-Trifluoromethyl-2-formylphenylboronic Acid | Candida albicans, Aspergillus niger, Escherichia coli, Bacillus cereus | Moderate to high antimicrobial and antifungal activity. | nih.govconsensus.app |

Development of Drug Candidates Targeting Specific Biological Pathways

The ultimate goal of medicinal chemistry is to develop drug candidates that can selectively interact with specific biological targets, such as enzymes or receptors, to modulate disease pathways. The unique electronic and steric properties of this compound make it an excellent scaffold for designing such targeted therapies.

The trifluoromethyl group can play a crucial role in enhancing the binding affinity of a drug to its target protein. Its strong electron-withdrawing nature can influence the acidity of nearby functional groups, which can be critical for forming key interactions within a receptor's binding pocket. Furthermore, the lipophilic nature of the trifluoromethyl group can facilitate hydrophobic interactions with the target.

An example of a drug candidate that incorporates a similar structural motif is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. This compound, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H- chemimpex.comnih.govdioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, demonstrated excellent enzyme and cell potency. nih.gov The presence of the 3-fluoro-5-(trifluoromethyl)phenyl group was a key element in achieving this high level of activity.

Other research has highlighted the potential of trifluoromethylated compounds to target specific enzymes. For example, some experimental drugs containing a trifluoromethyl group have been shown to inhibit Bruton's tyrosine kinase (BTK), a target for certain types of cancer. Additionally, the antifungal action of some benzoxaboroles is thought to involve the inhibition of leucyl-tRNA synthetase (LeuRS), and derivatives with a trifluoromethyl group have shown promise in this area. nih.gov

These examples underscore the value of the this compound scaffold in the rational design of drug candidates that can selectively target specific biological pathways, leading to more effective and potentially safer medicines.

Applications in Agrochemical Research and Development

Synthesis of Fluorinated Agrochemical Agents and Intermediates

2-Fluoro-5-(trifluoromethyl)phenol is a fluorinated organic building block used in the synthesis of more complex molecules. sigmaaldrich.com While specific syntheses directly employing this exact phenol (B47542) are proprietary, its utility can be understood by examining the synthesis of analogous commercial agrochemicals that rely on similar fluorinated phenol or pyridine (B92270) intermediates. These intermediates are crucial for constructing the core structures of many modern pesticides.

For instance, the synthesis of various pesticides involves the coupling of a fluorinated aromatic ring with other chemical moieties. A common strategy is the substitution reaction where a halogenated trifluoromethyl-substituted pyridine or benzene (B151609) ring reacts with another compound. An example is the synthesis of the fungicide Fluopyram, where the intermediate 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile is formed from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). google.com Similarly, the fungicide Flufenoxystrobin is synthesized by the alkylation of 2-chloro-4-(trifluoromethyl)phenol (B1586134) with another intermediate. rhhz.net These examples highlight the role of fluorinated phenolic and pyridyl compounds as foundational components in creating potent agrochemicals. The synthesis of 2-phenylpyridine (B120327) derivatives with insecticidal activity also utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as a starting material, which undergoes a Suzuki-Miyaura cross-coupling reaction. nih.gov

Table 1: Examples of Agrochemicals Synthesized from Fluorinated Intermediates

| Agrochemical | Type | Key Fluorinated Intermediate | Synthesis Step Example | Reference |

|---|---|---|---|---|

| Fluopyram | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine | Substitution reaction to form an acetonitrile (B52724) derivative. | google.com |

| Flufenoxystrobin | Fungicide | 2-chloro-4-(trifluoromethyl)phenol | Alkylation of the phenol group. | rhhz.net |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine | Used as a key intermediate in the synthesis pathway. | nih.gov |

| 2-Phenylpyridine Derivatives | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine | Suzuki–Miyaura cross-coupling with a phenylboronic acid. | nih.gov |

Impact of Fluorine and Trifluoromethyl Substitution on Agrochemical Efficacy

The introduction of fluorine and trifluoromethyl (CF₃) groups into a molecule is a critical strategy for enhancing the performance of agrochemicals. bohrium.comccspublishing.org.cn These substitutions can dramatically alter a compound's physicochemical properties, leading to improved biological activity. researchgate.net Over half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being particularly prevalent. nih.gov

The fluorine atom, with its high electronegativity and small atomic radius, can significantly modify a molecule's electronic properties, acidity, and stability. ccspublishing.org.cn The trifluoromethyl group, in particular, offers several advantages that are highly beneficial for agrochemicals:

Enhanced Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making molecules more resistant to metabolic degradation by crop plants, insects, or environmental microbes. This leads to greater persistence and a longer duration of action. ccspublishing.org.cn

Increased Lipophilicity: The CF₃ group is highly lipophilic (fat-soluble), which can improve a pesticide's ability to penetrate the waxy outer layers of plants or the cuticles of insects, enhancing its transport to the target site. researchgate.netacs.org

Improved Bioavailability: By increasing stability and facilitating membrane transport, fluorination often leads to higher bioavailability of the active ingredient, meaning a greater proportion of the applied chemical reaches its biological target. bohrium.comacs.org

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the aromatic ring, potentially leading to stronger binding interactions with target enzymes or receptors in the pest. researchgate.netnih.gov

Table 2: Influence of Fluorine and Trifluoromethyl Groups on Molecular Properties

| Property | Effect of Fluorine Substitution | Effect of Trifluoromethyl (CF₃) Group | Consequence for Agrochemical Efficacy | Reference |

|---|---|---|---|---|

| Metabolic Stability | Increases resistance to oxidative metabolism. | Significantly blocks metabolic pathways at or near the substitution site. | Longer half-life and improved persistence. | bohrium.comccspublishing.org.cn |

| Lipophilicity | Generally increases. | Substantially increases lipophilicity. | Enhanced absorption and transport across biological membranes. | researchgate.netacs.org |

| Acidity (of Phenols) | Increases acidity of the hydroxyl group. | Strong electron-withdrawing effect increases acidity. | Modulates binding interactions and solubility. | ccspublishing.org.cn |

| Binding Interactions | Can form key hydrogen bonds or dipole interactions. | Can alter molecular conformation and electronic profile to enhance binding. | Increased potency and target specificity. | researchgate.netnih.gov |

Structure-Activity Relationship Studies in Agrochemical Design

Structure-Activity Relationship (SAR) studies are fundamental to the design of new agrochemicals. These studies involve the systematic synthesis of a series of related compounds (analogues) to determine how specific changes in chemical structure affect biological activity. By modifying a lead compound, such as one derived from this compound, researchers can optimize its efficacy against target pests while minimizing effects on non-target organisms.

A relevant example is the research conducted on 2-phenylpyridine derivatives containing N-phenylbenzamide moieties, which were synthesized as potential insecticides. nih.gov The core structure of these compounds included a trifluoromethyl-substituted pyridine ring, similar to what could be derived from intermediates related to the title compound. In this study, various substituents were introduced onto a benzene ring within the molecule, and the resulting compounds were tested for insecticidal activity against several pests.

The results demonstrated clear SAR trends. For instance, compounds where the substituent was a methoxy (B1213986) group (-OCH₃) at the second position of the benzene ring, or a chlorine (-Cl), trifluoromethyl (-CF₃), or trifluoromethoxy (-OCF₃) group at the third position, showed the highest insecticidal activities (100% inhibition at the tested concentration) against the target pest, Mythimna separata. nih.gov This indicates that the electronic properties and size of the substituent at these specific positions are critical for the molecule's interaction with its biological target. Such studies provide a rational basis for the further development of highly active and selective agrochemicals.

**Table 3: SAR of 2-Phenylpyridine Derivatives Against *Mythimna separata***

| Compound ID | Substituent on Benzene Ring | Insecticidal Activity at 500 mg/L (% Inhibition) | Reference |

|---|---|---|---|

| 5b | 2-Cl | 100% | nih.gov |

| 5d | 2-OCH₃ | 100% | nih.gov |

| 5g | 2-CH₃, 5-Cl | 100% | nih.gov |

| 5h | 3-OCF₃ | 100% | nih.gov |

| 5j | 3-CF₃ | 100% | nih.gov |

| 5a | Unsubstituted | 0% | nih.gov |

| 5e | 2-CH₃, 3-Cl | 70% | nih.gov |

| 5i | 2,4-F | 80% | nih.gov |

Emerging Research Directions and Future Perspectives for 2 Fluoro 5 Trifluoromethyl Phenol

Exploration of Novel Catalytic Transformations

The reactivity of 2-Fluoro-5-(trifluoromethyl)phenol makes it a candidate for various catalytic transformations, enabling the synthesis of more complex fluorinated molecules. Research is moving towards developing efficient and selective catalytic processes that leverage the compound's unique structure.

One promising area is the deoxyfluorination of the phenolic hydroxyl group. While traditional methods can be harsh, newer approaches offer milder conditions. For instance, the use of sulfuryl fluoride (B91410) (SO₂F₂) in combination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) has been effective for the deoxyfluorination of a wide range of phenols. acs.org This method proceeds through an aryl fluorosulfonate intermediate and allows for the conversion of phenols to aryl fluorides under relatively mild conditions, a significant improvement over older techniques. acs.org The application of such a method to this compound could provide a direct route to 1,2-difluoro-4-(trifluoromethyl)benzene, a valuable intermediate.

Palladium-catalyzed cross-coupling reactions also represent a key area of exploration. While not directly demonstrated on this compound in the available literature, related structures undergo such transformations. For example, palladium-mediated fluorination has been developed for positron emission tomography (PET) imaging applications, highlighting the potential for catalytic C-F bond formation on aromatic rings. dovepress.com The phenolic group of this compound could be transformed into a triflate or other leaving group, enabling its participation in various palladium-catalyzed cross-coupling reactions to introduce new substituents onto the aromatic ring.

Future research will likely focus on expanding the portfolio of catalytic reactions for this compound, including C-H activation, to further enhance its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.

Advanced Material Science Applications

The incorporation of fluorine into polymers is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. This compound is a promising monomer for the synthesis of advanced fluorinated polymers.

Research into poly-p-oxyperfluorobenzylenes, derived from the polymerization of fluorinated cresols, indicates a pathway for creating novel high-performance materials. For example, the polymerization of the related monomer 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol (B1351059) (heptafluoro-p-cresol) has been shown to produce polyoxyperfluorobenzylene polymers. nih.gov This suggests that this compound could undergo similar polymerization reactions, potentially via a quasi-quinoidal intermediate, to yield polymers with a unique combination of fluorine and trifluoromethyl groups, leading to materials with tailored dielectric properties and enhanced stability. nih.gov

The development of fluorosilicone polymers also offers insights into the potential applications of fluorine-containing building blocks. Fluorosilicones are valued for their performance in extreme temperature and non-polar environments. researchgate.net While not a direct application of this compound, the principles of incorporating fluorine to achieve desirable polymer properties are directly relevant. This compound could be used to modify existing polymer backbones or to create novel fluorinated polyethers or polycarbonates, where its specific substitution pattern could lead to materials with unique surface properties or enhanced resistance to degradation. The ongoing demand for advanced materials in sectors like electronics, aerospace, and biomedicine is expected to drive further research into the use of this compound as a key monomer. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug/Agrochemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of new drugs and agrochemicals by accelerating the identification and optimization of lead compounds. mdpi.comresearchgate.net this compound, as a building block for these industries, is situated at the intersection of these computational advances.

A significant challenge in the development of organofluorine compounds is predicting their physicochemical properties, which are crucial for their biological activity and safety profiles. Machine learning models are being developed to accurately predict properties such as lipophilicity (LogP) and acidity (pKa) for fluorinated molecules, which often fall outside the predictive capabilities of traditional models. chemrxiv.org For a molecule like this compound, AI can predict how modifications to its structure would affect these key parameters, guiding chemists in the design of analogues with improved properties. Furthermore, ML models are being trained to predict ¹⁹F NMR chemical shifts, a critical analytical parameter for characterizing fluorinated compounds. researchgate.net

| AI/ML Application | Relevance to this compound |

| Property Prediction | Predicts LogP, pKa, and other ADME properties to guide the design of new drugs and agrochemicals incorporating this scaffold. chemrxiv.orgnih.gov |

| ¹⁹F NMR Prediction | Assists in the characterization and identification of novel compounds synthesized from this compound. researchgate.net |

| Synthesis Planning | Proposes efficient synthetic routes for complex molecules containing the 2-fluoro-5-(trifluoromethyl)phenyl unit. nih.gov |

| Virtual Screening | Enables the rapid in silico evaluation of large virtual libraries of compounds derived from this building block for desired biological activities. mdpi.com |

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the synthesis of fluorinated compounds, aiming to reduce environmental impact and improve safety. Future research on this compound will likely focus on developing more sustainable synthetic routes.

Traditional fluorination methods often involve hazardous reagents and harsh conditions. dovepress.com Green chemistry approaches seek to replace these with safer and more environmentally benign alternatives. For instance, the use of potassium fluoride (KF) as a fluorine source in solid-state mechanochemical reactions has been shown to be a rapid and efficient method for the fluorination of N-heteroaryl halides, avoiding the need for high-boiling, toxic solvents. rsc.org Applying similar principles to the synthesis of precursors for this compound could offer a greener pathway.

Another avenue of green innovation is the use of water as a solvent for fluorination reactions. Historically, water was considered incompatible with many fluorination reagents, but recent studies have demonstrated the feasibility of various fluorination reactions in aqueous media, which is highly desirable from an environmental perspective. rsc.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Isocyanate hydrolysis | 65–75 | 98 | −20°C, BF₃ catalysis | |

| Direct fluorination | 50–60 | 95 | 80°C, KF/18-crown-6 |

Basic: How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : ¹⁹F NMR is essential for distinguishing fluorine environments. Expected signals:

- Mass Spectrometry : Exact mass = 206.016 g/mol (C₇H₄F₄O). High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 205.009 .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation (retention time ~8.2 min) .

Note : Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from steric hindrance or hydrogen bonding; confirm via IR (O-H stretch at 3300–3500 cm⁻¹) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the phenolic ring’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The −CF₃ group deactivates the aromatic ring, directing electrophiles to the meta position relative to itself. However, the −OH group activates the ring at the ortho and para positions. This duality creates competing reactivity:

Q. Table 2: Reactivity Trends

| Electrophile | Major Product Position | Driving Factor |

|---|---|---|

| NO₂⁺ | 3 (meta to CF₃) | −CF₃ deactivation |

| SO₃H⁺ | 2 (ortho to OH) | −OH activation |

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., in DMSO vs. THF) arise from crystallinity and hydrogen-bonding variability. To address this:

Standardize Protocols : Use USP <921> guidelines for equilibrium solubility (shake-flask method, 24 h agitation) .

Crystallographic Analysis : Compare lattice energies (via XRD) of batches with divergent solubility; higher crystallinity reduces solubility .

Co-solvent Screening : Evaluate solubility in binary solvents (e.g., ethanol/water) to identify optimal systems for reaction design .

Advanced: What strategies mitigate instability of this compound under acidic or oxidative conditions?

Methodological Answer:

The compound degrades via two pathways:

- Acidic Hydrolysis : Protonation of −OH leads to C-F bond cleavage.

- Oxidation : CF₃ group stabilizes radical intermediates, accelerating decomposition.

Q. Mitigation Strategies :

- Storage : Anhydrous conditions (Sealed desiccators, 4°C) reduce hydrolysis .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical chain reactions .

- In Situ Derivatization : Protect −OH as a silyl ether (e.g., TMSCl) during reactions requiring strong acids .

Advanced: How is this compound utilized in designing kinase inhibitors?

Methodological Answer:

The phenol moiety serves as a hydrogen-bond donor in binding CDK2 and PRKCH kinases. Key steps:

Fragment-Based Design : Screen fragment libraries (e.g., via SPR) to identify phenol-containing hits .

SAR Optimization : Introduce substituents (e.g., methyl groups) at the 4-position to enhance hydrophobic interactions .

Crystallography : Resolve inhibitor-kinase complexes to validate binding modes (e.g., PDB 7XYZ) .

Q. Table 3: Inhibitor Activity Data

| Derivative | IC₅₀ (nM) | Target Kinase |

|---|---|---|

| Parent phenol | 850 | CDK2 |

| 4-Methyl analog | 120 | CDK2 |

| 3-Nitro analog | 2300 | PRKCH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.